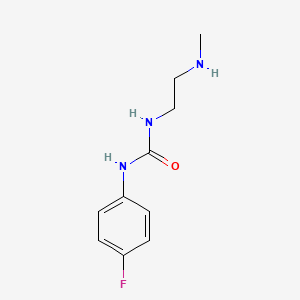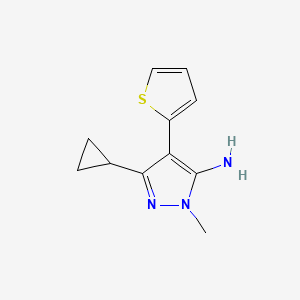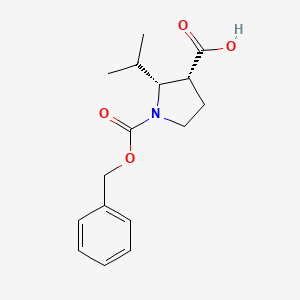
3-Chloro-2-fluoro-5-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluoro-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H3ClFNO4S It is a derivative of benzenesulfonamide, featuring chloro, fluoro, and nitro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-nitrobenzenesulfonamide typically involves the nitration of 3-chloro-2-fluorobenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-fluoro-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the chloro group with an alkoxy group forms an alkoxy derivative.
Reduction Reactions: Reduction of the nitro group forms 3-chloro-2-fluoro-5-aminobenzenesulfonamide.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Applications De Recherche Scientifique
3-Chloro-2-fluoro-5-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-fluoro-5-nitrobenzenesulfonamide depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloro and fluoro substituents can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride
- 3-Chloro-2-fluoro-5-nitrobenzenesulfonic acid
- 3-Chloro-2-fluoro-5-nitrobenzenesulfonamide derivatives
Uniqueness
This compound is unique due to the combination of chloro, fluoro, and nitro substituents on the benzenesulfonamide framework. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C6H4ClFN2O4S |
|---|---|
Poids moléculaire |
254.62 g/mol |
Nom IUPAC |
3-chloro-2-fluoro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4ClFN2O4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H,(H2,9,13,14) |
Clé InChI |
COQMJNVDRIUMGE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1S(=O)(=O)N)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



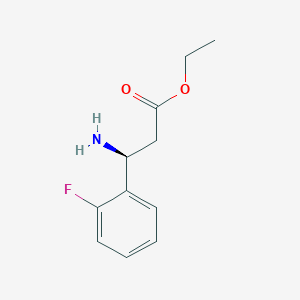
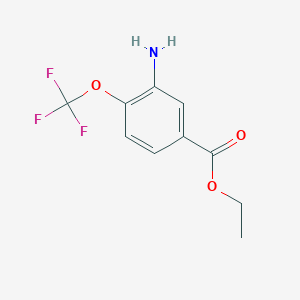
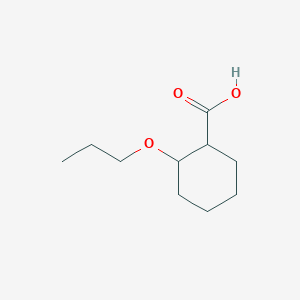
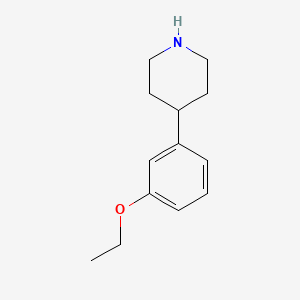
![1-[({6-Fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15308204.png)





